N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
N-(4-Ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by:
- A 6-methyl substituent on the quinoline core.
- A thiomorpholine-4-carbonyl group at position 2, introducing a sulfur-containing cyclic amide.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-28-18-7-5-17(6-8-18)24-21-15-22(23(27)26-10-12-29-13-11-26)25-20-9-4-16(2)14-19(20)21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVANYZXQJSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethoxyphenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Thiomorpholino Group Introduction: The thiomorpholino group can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as DNA, enzymes, and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares key structural elements and synthesis yields of analogous compounds:
Key Observations :
Physicochemical Properties
- Aqueous Solubility: The thiomorpholine group may enhance solubility compared to morpholine derivatives (e.g., ’s sulfonyl-containing compound) due to increased hydrogen-bonding capacity. However, solubility is likely lower than nitroquinolines (e.g., NQ20 in ), where polar nitro groups dominate .
- Lipophilicity: The 4-ethoxyphenyl group contributes moderate lipophilicity, balancing cell permeability and solubility better than highly hydrophobic analogs like N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine () .
Biological Activity
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with specific substitutions that enhance its biological properties:
- Quinoline Core : A bicyclic structure known for diverse biological activities.
- Thiomorpholine Group : Imparts unique reactivity and potential interactions with biological targets.
- Ethoxyphenyl Substitution : Enhances lipophilicity, potentially improving membrane permeability.
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and apoptosis.
- Receptor Modulation : It could act as a ligand for various receptors, influencing physiological responses.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values vary depending on the cell type, highlighting its selective toxicity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | |
| HeLa (Cervical Cancer) | 25 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
-
Antimicrobial Efficacy Case Study :
- An investigation into the antimicrobial properties showed that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with conventional antibiotics, this compound exhibited synergistic effects, enhancing antimicrobial efficacy against resistant strains.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer cell signaling pathways, providing insights into its mechanism of action.
- Toxicological Studies : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
